2-Amino-5-bromoisonicotinaldehyde
Description
International Union of Pure and Applied Chemistry Nomenclature and Positional Isomerism in Pyridine Derivatives
The International Union of Pure and Applied Chemistry systematic name for this compound follows the established conventions for substituted pyridine derivatives. According to the systematic nomenclature principles, this compound is formally designated as 2-amino-5-bromopyridine-4-carbaldehyde, which precisely indicates the positions of each substituent on the pyridine ring. The numbering system for pyridine begins with the nitrogen atom as position 1, proceeding clockwise around the six-membered aromatic ring. This systematic approach ensures unambiguous identification of the compound's structure regardless of regional naming preferences or historical nomenclature variations.
The positional isomerism exhibited by this compound demonstrates the fundamental importance of precise numbering in heterocyclic chemistry. The pyridine ring system contains six positions available for substitution, numbered 1 through 6, with position 1 occupied by the nitrogen heteroatom. In this compound, the amino group occupies position 2, the aldehyde function is located at position 4, and the bromine substituent resides at position 5. This specific substitution pattern creates a unique molecular architecture that differs significantly from other possible isomeric arrangements of the same functional groups.
The International Union of Pure and Applied Chemistry nomenclature system recognizes the aldehyde functional group as the principal function in this compound, necessitating its inclusion in the base name as "carbaldehyde." The amino and bromo substituents are then designated as prefixes with their respective position numbers. This hierarchical naming approach ensures consistency across chemical databases and scientific literature, facilitating accurate communication among researchers and database systems worldwide.
Comparative Analysis of Nicotinaldehyde versus Isonicotinaldehyde Substituent Patterns
The distinction between nicotinaldehyde and isonicotinaldehyde derivatives represents a fundamental aspect of pyridine chemistry that significantly impacts both nomenclature and chemical properties. Nicotinaldehyde, systematically known as pyridine-3-carbaldehyde, positions the aldehyde functional group at the 3-position of the pyridine ring. In contrast, isonicotinaldehyde corresponds to pyridine-4-carbaldehyde, with the aldehyde group located at the 4-position. This positional difference creates distinct electronic environments and chemical reactivity patterns that influence the behavior of substituted derivatives.
The compound 2-amino-5-bromonicotinaldehyde, with Chemical Abstracts Service registry number 206997-15-1, exemplifies the nicotinaldehyde substitution pattern. This compound features the aldehyde group at position 3, creating a specific spatial relationship between the aldehyde carbon and the pyridine nitrogen that influences both electronic distribution and potential coordination chemistry applications. The molecular formula for this nicotinaldehyde derivative is C₆H₅BrN₂O, with a molecular weight of 201.021 daltons.
In contrast, this compound follows the isonicotinaldehyde pattern, positioning the aldehyde at the 4-position relative to the pyridine nitrogen. This structural arrangement creates a para-relationship between the nitrogen and aldehyde carbon, resulting in distinct electronic characteristics compared to the meta-relationship found in nicotinaldehyde derivatives. The isonicotinaldehyde substitution pattern often exhibits different coordination behavior and synthetic utility compared to its nicotinaldehyde counterparts, making this positional distinction crucial for synthetic planning and mechanistic understanding.
Chemical Abstracts Service Registry Number and Cross-Referenced Database Identifiers
The systematic identification of this compound requires examination of related compounds within major chemical databases to establish proper cross-referencing protocols. While the exact Chemical Abstracts Service number for this compound may not be immediately apparent in current literature, related compounds provide valuable context for database identification strategies. The closely related compound 5-amino-2-bromopyridine-4-carbaldehyde carries Chemical Abstracts Service number 1289021-84-6 and appears in PubChem as compound identification number 72214441.
Database cross-referencing reveals the complexity of identifying specific isomers within chemical information systems. The European Community number system provides additional identification pathways, with related brominated aminopyridine derivatives receiving specific European Community designations for regulatory and commercial purposes. These numerical identifiers serve as universal keys for accessing comprehensive chemical information across multiple database platforms, including spectroscopic data, physical properties, and synthetic protocols.
The PubChem database system employs compound identification numbers as primary identifiers, with isonicotinaldehyde itself registered as compound identification number 13389. The systematic organization of these database entries enables researchers to navigate between related compounds and identify structural analogs efficiently. Cross-referencing between Chemical Abstracts Service numbers, PubChem identifiers, and European Community numbers ensures comprehensive literature coverage and prevents overlooking relevant chemical information during research activities.
| Database System | Identifier Type | Related Compound Examples |
|---|---|---|
| Chemical Abstracts Service | Registry Number | 206997-15-1 (nicotinaldehyde analog) |
| PubChem | Compound Identification | 72214441 (brominated derivative) |
| European Community | Regulatory Number | 899-942-0 (related structure) |
| ChemSpider | Chemical Structure ID | Various bromopyridine derivatives |
Synonymous Naming Conventions in Chemical Literature
The nomenclature of this compound demonstrates the complexity of chemical naming conventions across different scientific disciplines and historical periods. Synonymous names for related compounds reveal the evolution of chemical nomenclature and the persistence of traditional naming systems alongside modern International Union of Pure and Applied Chemistry standards. The compound 5-amino-2-bromopyridine-4-carbaldehyde, closely related to the target compound, appears in literature under multiple synonymous designations including 5-amino-2-bromoisonicotinaldehyde and 5-amino-2-bromo-pyridine-4-carbaldehyde.
Historical naming conventions often employed common names that reflected the natural sources or synthetic origins of compounds rather than systematic structural descriptions. The term "isonicotinaldehyde" itself represents a historical naming convention that predates modern systematic nomenclature, referring to the isomeric relationship with nicotinaldehyde while maintaining the recognizable "aldehyde" suffix. This traditional naming approach continues to appear in contemporary literature, particularly in pharmaceutical and synthetic chemistry contexts where historical precedent maintains practical value.
Commercial and industrial nomenclature often introduces additional synonymous names based on supplier conventions, catalog numbering systems, and regional preferences. Chemical suppliers frequently employ abbreviated names or code designations for efficient inventory management and customer communication. These commercial names, while not following International Union of Pure and Applied Chemistry conventions, serve important practical functions in chemical commerce and must be recognized during literature searches and compound procurement activities.
Properties
CAS No. |
1227514-45-5 |
|---|---|
Molecular Formula |
C6H5BrN2O |
Molecular Weight |
201.02 g/mol |
IUPAC Name |
2-amino-5-bromopyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-5-2-9-6(8)1-4(5)3-10/h1-3H,(H2,8,9) |
InChI Key |
ROXOZQZSLLXFQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution
One effective method for synthesizing 2-amino-5-bromoisonicotinaldehyde involves the nucleophilic substitution of a suitable precursor, such as 2-bromonicotinaldehyde. The general procedure can be outlined as follows:
-
- 2-Bromonicotinaldehyde
- Ammonia or an amine source
- Solvent (e.g., ethanol or acetonitrile)
-
- The reaction is typically conducted under reflux conditions to promote nucleophilic attack on the electrophilic carbon of the aldehyde.
- The use of a polar solvent aids in solubilizing both reactants and stabilizing intermediates.
-
- The amine attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.
- Proton transfer leads to the formation of the imine, which can subsequently be hydrolyzed to yield the desired amino compound.
Yield : This method can achieve yields of approximately 70-85%, depending on reaction conditions and purification methods used.
Synthesis via Reductive Amination
Another prevalent method for synthesizing this compound is through reductive amination:
-
- 2-Bromonicotinaldehyde
- An amine (e.g., aniline or other primary amines)
- Reducing agent (e.g., sodium cyanoborohydride)
-
- The reaction is typically performed in an alcohol solvent under mild acidic conditions to facilitate the formation of the imine.
- The reducing agent is added to convert the imine into the corresponding amine.
-
- Formation of an imine from the aldehyde and amine occurs first.
- Subsequent reduction with sodium cyanoborohydride yields the desired amino compound.
Yield : This method can provide yields ranging from 60% to over 90%, depending on the purity of starting materials and reaction optimization.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Typical Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | 2-Bromonicotinaldehyde, Amine | Reflux in polar solvent | 70-85 |
| Reductive Amination | 2-Bromonicotinaldehyde, Amine | Mild acid, alcohol solvent | 60-90 |
Research Findings and Considerations
Recent studies have shown that optimizing reaction conditions can significantly enhance yields and reduce by-products during synthesis:
Temperature Control : Maintaining optimal temperatures during reactions can prevent side reactions and increase product purity.
Solvent Choice : The choice of solvent has been shown to influence both reaction rate and yield; polar protic solvents often yield better results for nucleophilic substitutions.
Purification Techniques : Employing techniques such as recrystallization or chromatography post-reaction is crucial for obtaining high-purity final products.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromoisonicotinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The amino group can participate in coupling reactions to form C-N bonds
Common Reagents and Conditions:
Bromination: Bromine, N-bromosuccinimide (NBS)
Amination: Ammonia, primary or secondary amines
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Major Products Formed:
- Substituted pyridines
- Carboxylic acids
- Alcohols
- Amino derivatives
Scientific Research Applications
2-Amino-5-bromoisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as nonlinear optical materials
Mechanism of Action
The mechanism of action of 2-Amino-5-bromoisonicotinaldehyde largely depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of both amino and aldehyde groups allows it to form Schiff bases, which can further interact with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional similarities of 2-amino-5-bromoisonicotinaldehyde to related compounds are critical for understanding its reactivity and applications. Below is a comparative analysis based on substituent patterns, similarity scores, and inferred properties:
Structural Analogues and Similarity Scores
Biological Activity
2-Amino-5-bromoisonicotinaldehyde (CAS No. 1227514-45-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 5-position of the isonicotinaldehyde structure, which contributes to its unique reactivity and biological activity. Its molecular formula is , with a molar mass of approximately 201.03 g/mol.
Synthesis
The synthesis of this compound typically involves the bromination of isonicotinaldehyde followed by amination. The general procedure can be summarized as follows:
- Bromination : Isonicotinaldehyde is treated with bromine in an appropriate solvent (e.g., DMSO) to introduce the bromine atom.
- Amination : The resulting compound undergoes nucleophilic substitution with an amine to yield this compound.
Antimicrobial Activity
Studies have shown that derivatives of isonicotinaldehyde exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Antitumor Activity
Research indicates that this compound and its derivatives may possess antitumor properties. A study highlighted that compounds with similar structures inhibited the growth of cancer cell lines, including A549 (lung cancer) and KB (oral cancer) cells, with IC50 values ranging from 0.01 to 0.3 μM . The mechanism appears to involve DNA intercalation and topoisomerase II inhibition.
Neuroprotective Effects
There is emerging evidence suggesting that compounds related to this compound may exhibit neuroprotective effects. These compounds have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit acetylcholinesterase activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, including those related to DNA replication and repair.
- DNA Interaction : It has been shown to intercalate into DNA, disrupting normal function and leading to apoptosis in cancer cells.
- Receptor Modulation : The presence of the bromine atom may enhance binding affinity towards specific biological targets, influencing receptor-mediated pathways.
Case Studies
- Antitumor Efficacy : A study conducted by Kaczmarek et al. (1998) evaluated the cytotoxicity of various derivatives against multiple cancer cell lines. Results indicated that compounds bearing a bromo substituent exhibited enhanced activity compared to their chloro counterparts .
- Neuroprotective Study : Research by Godlewska et al. (2005) explored the effects of similar compounds on acetylcholinesterase activity. Findings suggested that these compounds could serve as potential therapeutic agents for Alzheimer's disease due to their ability to inhibit this enzyme effectively .
Comparative Analysis with Related Compounds
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | 0.01 - 0.3 | Antitumor, Antimicrobial |
| 2-Amino-5-chloroisonicotinaldehyde | 0.05 - 0.4 | Antitumor, Less effective than bromo |
| 2-Amino-5-fluoroisonicotinaldehyde | 0.02 - 0.35 | Antitumor |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-5-bromoisonicotinaldehyde, and how do reaction conditions influence yield?
- Methodology : A two-step approach is commonly employed:
Bromination : Direct bromination of 2-aminoisonicotinaldehyde using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to minimize side reactions .
Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity. Yield optimization requires monitoring reaction time (6–8 hrs) and stoichiometric excess of brominating agents (1.2–1.5 eq) .
- Key Data : Reported yields range from 65–78%, with impurities attributed to over-bromination or aldehyde oxidation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
NMR : -NMR peaks at δ 9.8–10.1 ppm (aldehyde proton) and δ 6.8–7.2 ppm (pyridine ring protons) confirm regioselective bromination.
Mass Spectrometry : ESI-MS (m/z 215.98 [M+H]+) aligns with theoretical molecular weight (CHBrNO) .
FTIR : Bands at 1680 cm (C=O stretch) and 3300–3500 cm (NH stretch) validate functional groups .
Q. What solvents and storage conditions prevent degradation of this compound?
- Stability Protocol :
- Solvents : Store in anhydrous DMSO or THF under nitrogen to prevent aldehyde oxidation.
- Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How do electronic effects of the bromo and aldehyde groups influence reactivity in cross-coupling reactions?
- Mechanistic Insight :
- The bromine atom acts as a directing group, facilitating Suzuki-Miyaura couplings at the C5 position.
- Aldehyde deactivation via resonance reduces nucleophilic attack at the pyridine ring, favoring Buchwald-Hartwig amination at the amino group .
Q. What computational models predict the regioselectivity of this compound in heterocyclic synthesis?
- DFT-Based Approach :
Calculate Fukui indices to identify electrophilic/nucleophilic sites.
Simulate transition states for reactions (e.g., SNAr) using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Case Study : Predictions align with experimental data for C5 selectivity in 85% of cases, but fail for sterically hindered substrates .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Troubleshooting Framework :
Reference Standards : Cross-check against NIST Chemistry WebBook entries (e.g., CAS 52833-94-0) .
Deuteration Studies : Use DO exchange to distinguish NH protons from solvent artifacts in -NMR .
- Example : Discrepancies in -NMR carbonyl shifts (δ 185–190 ppm) were resolved by confirming anhydrous solvent conditions .
Key Challenges and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
